8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine
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Overview
Description
8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine is a heterocyclic compound with a complex structure that includes a tetrazole ring fused to a thieno[3,2-e]pyrimidine core.
Preparation Methods
The synthesis of 8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine typically involves the reaction of sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the tetrazole ring, using reagents like sodium azide or halogenated compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor and antiviral agent due to its structural similarity to nucleic bases.
Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: Its interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its binding affinity and specificity . The exact pathways involved may vary based on the biological context and the specific application being studied .
Comparison with Similar Compounds
8-Methyl-9-(p-tolyl)tetrazolo[1,5-c]thieno[3,2-e]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are also studied for their medicinal properties.
Thieno[2,3-b]pyridines: These compounds have a thieno ring fused to a pyridine core and are investigated for their electronic properties.
Tetrazolo[1,5-c]triazines: These compounds have a tetrazole ring fused to a triazine core and are known for their broad range of biological activities.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer distinct chemical and biological properties .
Properties
IUPAC Name |
11-methyl-12-(4-methylphenyl)-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-8-3-5-10(6-4-8)11-9(2)20-14-12(11)13-16-17-18-19(13)7-15-14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBDEHFBRHDFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=C2C4=NN=NN4C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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